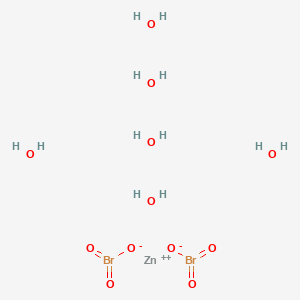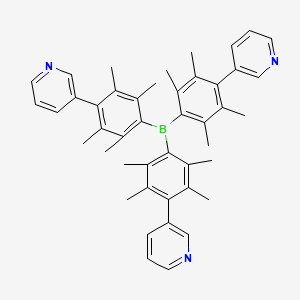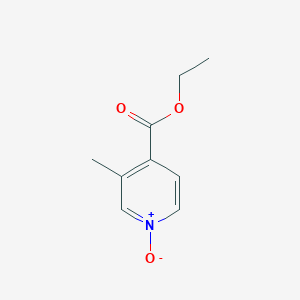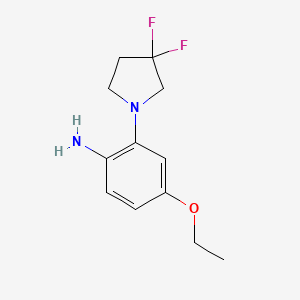
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone is a chemical compound with a complex structure that includes a benzoyl group, a methylethyl group, and a phenylnitrone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone typically involves the reaction of benzoyl chloride with isopropylamine to form N-(1-benzoyl-1-methylethyl)amine. This intermediate is then reacted with a suitable nitrone precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzoyl-1-methylethylamine: Similar structure but lacks the nitrone group.
Acrylic acid 1-benzoyl-1-methylethyl ester: Contains a benzoyl and methylethyl group but differs in the ester functionality.
1-Nitro-2-(1-benzoyl-1-methylethyl)benzene: Similar benzoyl and methylethyl groups but includes a nitro group instead of a nitrone.
Uniqueness
N-(1-Benzoyl-1-methylethyl)-A-phenylnitrone is unique due to the presence of the nitrone group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
N-hydroxy-N-(2-methyl-1-oxo-1-phenylpropan-2-yl)benzeneamine oxide |
InChI |
InChI=1S/C16H17NO3/c1-16(2,15(18)13-9-5-3-6-10-13)17(19,20)14-11-7-4-8-12-14/h3-12,19H,1-2H3 |
Clé InChI |
SXFVEXPCTWCXSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=CC=CC=C1)[N+](C2=CC=CC=C2)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)


![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)

![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731054.png)

![2,8-Di(pyridin-4-yl)dibenzo[b,d]thiophene](/img/structure/B13731071.png)


![2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13731086.png)
